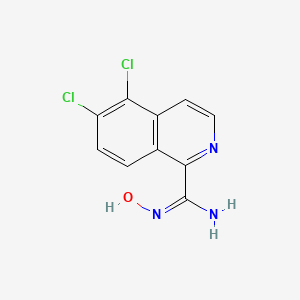![molecular formula C12H21NO2 B13198065 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13198065.png)
7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,9-Dimethyl-2-azaspiro[45]decane-4-carboxylic acid is a spirocyclic compound characterized by its unique structure, which includes a nitrogen atom within the spiro ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid typically involves the formation of the spirocyclic ring system followed by functionalization to introduce the carboxylic acid group. One common approach is to start with a suitable precursor that already contains the spirocyclic framework and then perform a series of reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance the efficiency and scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles can be employed under various conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties may reveal potential therapeutic uses.
Industry: The compound’s unique structure makes it a candidate for materials science applications, such as the development of new polymers or catalysts.
Wirkmechanismus
The mechanism of action of 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets. The nitrogen atom within the spiro ring system can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azaspiro[4.5]decane: This compound shares the spirocyclic framework but lacks the dimethyl and carboxylic acid groups.
8-Azaspiro[4.5]decane-7-carboxylic acid: Similar in structure but with different positioning of functional groups.
1,4-Dioxa-8-azaspiro[4.5]decane: Contains oxygen atoms within the spiro ring system, offering different chemical properties.
Uniqueness
7,9-Dimethyl-2-azaspiro[45]decane-4-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules
Eigenschaften
Molekularformel |
C12H21NO2 |
|---|---|
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
7,9-dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid |
InChI |
InChI=1S/C12H21NO2/c1-8-3-9(2)5-12(4-8)7-13-6-10(12)11(14)15/h8-10,13H,3-7H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
PYZHAMRFBXJPNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC2(C1)CNCC2C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-Chloro-3-methylphenyl)methyl]cyclobutanamine](/img/structure/B13197993.png)
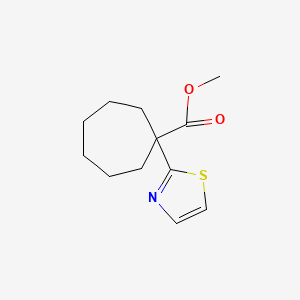
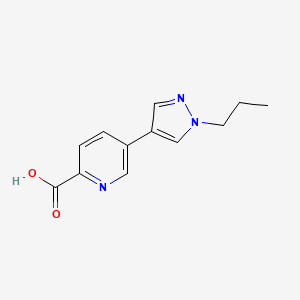
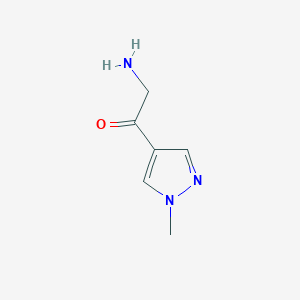

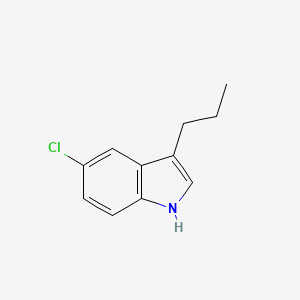
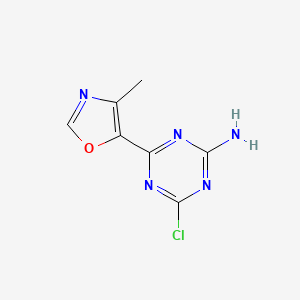
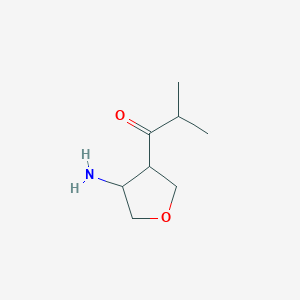
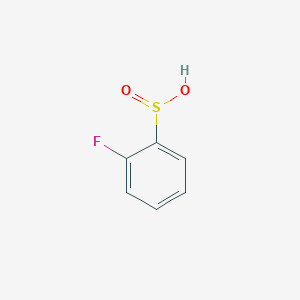
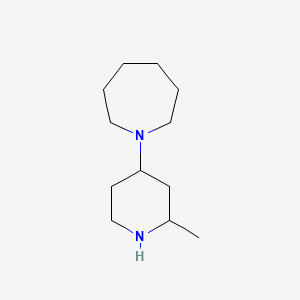

![1-Methyl-6-oxaspiro[4.6]undec-8-ene](/img/structure/B13198072.png)
